27-Hydroxy-7-keto Cholesterol

Description

Historical Perspective on Oxysterol Discovery and Research

The study of cholesterol oxidation products, or oxysterols, dates back to 1913, when they were first described by I. Lifschütz. uzh.ch These initial discoveries were primarily of oxysterols formed through non-enzymatic processes, typically involving oxygenation at the sterol ring. uzh.ch It took another half-century for enzymatically derived oxysterols, which are mainly oxygenated on the side chain, to be discovered. uzh.ch

A pivotal moment in the field was the formulation of the "oxysterol hypothesis" over two decades ago, which proposed that the regulatory effects of cholesterol on its own synthesis are mediated by its oxidized metabolites rather than cholesterol itself. ahajournals.org This hypothesis gained further traction with the discovery of nuclear receptors, such as the liver X receptors (LXRs), that bind oxysterols with high affinity. ahajournals.org

However, for many years, progress in oxysterol research was significantly hindered by analytical challenges. uzh.ch The low cellular concentrations of oxysterols, their presence in complex mixtures dominated by an excess of cholesterol, and their chemical properties made accurate separation, detection, and identification difficult. uzh.ch The development of advanced analytical techniques, particularly liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) within the last two decades, has been instrumental in overcoming these hurdles and has led to most of the key discoveries in the field. uzh.ch

Biochemical Classification and Significance within Oxysterol Metabolism

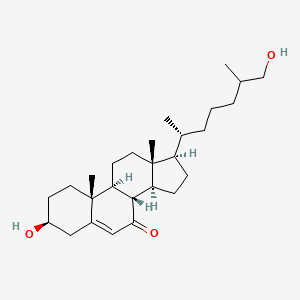

27-Hydroxy-7-keto Cholesterol, also known as 7-keto-27-hydroxycholesterol or (25R)26-Hydroxy-7-oxocholesterol, is classified as a doubly oxidized oxysterol, meaning it has undergone oxidation at two positions on the cholesterol molecule. portlandpress.comsigmaaldrich.com It features a ketone group at the 7-position of the sterol B-ring and a hydroxyl group at the 27-position on the side chain. sigmaaldrich.comnih.gov

This compound occupies a specific niche within the intricate network of oxysterol metabolism. It is formed from the oxidation of 7-ketocholesterol (B24107) (also called 7-oxocholesterol or 7-OC) by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). sigmaaldrich.combioscientifica.com This enzyme is a key player in the acidic pathway of bile acid synthesis and is responsible for hydroxylating cholesterol and other sterols at the 27-position. bioscientifica.comscielo.br

Furthermore, this compound is involved in a metabolic equilibrium with 7β,(25R)26-dihydroxycholesterol (also called 7β,27-dihydroxycholesterol or 7β,26-diHC). This interconversion is catalyzed by hydroxysteroid 11-β dehydrogenase (HSD11B) enzymes. portlandpress.comsigmaaldrich.com This metabolic relationship highlights the dynamic nature of oxysterol profiles within cells and tissues.

Interactive Table: Key Enzymes in this compound Metabolism

| Enzyme | Abbreviation | Function |

| Sterol 27-hydroxylase | CYP27A1 | Catalyzes the formation of this compound from 7-ketocholesterol. sigmaaldrich.combioscientifica.com |

| Hydroxysteroid 11-β dehydrogenase | HSD11B | Catalyzes the interconversion of this compound and 7β,27-dihydroxycholesterol. portlandpress.comsigmaaldrich.com |

| Cholesterol 7α-hydroxylase | CYP7A1 | Involved in the synthesis of 7-ketocholesterol from 7-dehydrocholesterol (B119134). bioscientifica.com |

Current Research Landscape Pertaining to this compound

Recent research has illuminated the role of this compound as a potent bioactive molecule, particularly in cell signaling. A significant finding is its function as a ligand and agonist for the Smoothened (SMO) protein. portlandpress.comsigmaaldrich.com SMO is a critical component of the Hedgehog (Hh) signaling pathway, which plays a fundamental role in embryonic development and tissue differentiation. portlandpress.com Mis-activation of the Hh pathway is implicated in the development of certain cancers, such as basal cell carcinoma. portlandpress.com Notably, this compound exhibits a strong affinity for SMO. sigmaaldrich.com

The involvement of oxysterols in cancer is a burgeoning area of investigation. nih.gov While research has linked oxysterols like 27-hydroxycholesterol (B1664032) (27-HC) and 7-ketocholesterol (7-KC) to breast cancer progression and resistance to chemotherapy drugs like doxorubicin (B1662922), the specific roles are complex and context-dependent. nih.govresearchgate.netoncotarget.com For instance, 27-HC has been shown to promote tumor development and can influence the expression of transporters involved in drug efflux. researchgate.nettaylorandfrancis.com 7-KC has been found to decrease the cytotoxicity of doxorubicin in certain breast cancer cells through pathways involving the estrogen receptor. nih.gov The discovery that this compound directly modulates the Hh pathway, a pathway known to be dysregulated in cancer, opens new avenues for understanding how cholesterol metabolism can influence carcinogenesis. portlandpress.comnih.gov

Beyond cancer, the measurement of specific oxysterols is proving valuable for diagnosing rare inborn errors of cholesterol metabolism and may serve as biomarkers for disease progression, particularly in neurodegenerative disorders. portlandpress.comutexas.edu

Interactive Table: Research Findings on this compound and Related Oxysterols

| Compound | Research Area | Key Findings | Citations |

| This compound | Cell Signaling | Acts as a potent agonist for the Smoothened (SMO) protein in the Hedgehog signaling pathway. | portlandpress.comsigmaaldrich.com |

| 27-Hydroxycholesterol (27-HC) | Cancer Biology | Promotes tumor development and can contribute to drug resistance. researchgate.nettaylorandfrancis.com Functions as a selective estrogen receptor modulator. researchgate.net | researchgate.nettaylorandfrancis.com |

| 7-Ketocholesterol (7-KC) | Cancer Biology | Decreases the efficacy of doxorubicin in breast cancer cells. nih.gov Its levels are elevated in some cancer patients. oncotarget.com | nih.govoncotarget.com |

| 7β,27-dihydroxycholesterol | Cell Signaling / Immunology | Interconverted from this compound. portlandpress.comsigmaaldrich.com Found to be an activator of the nuclear receptor RORγt, driving IL-17 production. portlandpress.com | portlandpress.comsigmaaldrich.com |

Compound Nomenclature

| Common Name/Abbreviation | Systematic Name/Alternate Name |

| This compound | 7-keto-27-hydroxycholesterol; (25R)26-Hydroxy-7-oxocholesterol; 7-Oxo-cholest-5-en-3β,27-diol |

| 7-ketocholesterol | 7-OC; 7-Oxocholesterol; (3β)-3-Hydroxycholest-5-en-7-one |

| 27-hydroxycholesterol | 27-HC; (3β,25R)-Cholest-5-ene-3,26-diol |

| 7β,27-dihydroxycholesterol | 7β,26-diHC; 7β,(25R)26-dihydroxycholesterol |

| Cholesterol | Cholest-5-en-3β-ol |

| Doxorubicin | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione |

| Verapamil | (RS)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-isopropylvaleronitrile |

| Fulvestrant | (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol |

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNAJBFFWWMSEW-ANDJGGKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720800 | |

| Record name | (3beta)-3,26-Dihydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148988-28-7 | |

| Record name | (3beta)-3,26-Dihydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 27 Hydroxy 7 Keto Cholesterol

Enzymatic Generation of 27-Hydroxy-7-keto Cholesterolnih.govbioscientifica.com

The enzymatic production of 27-Hydroxy-7-keto Cholesterol is primarily a consequence of the sequential or independent actions of specific cytochrome P450 enzymes and other oxidoreductases.

Several cytochrome P450 enzymes play crucial roles in the biosynthesis of oxysterols, including the precursors to this compound.

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is a key player in the alternative, or acidic, pathway of bile acid synthesis. wikipedia.orgbiorxiv.orgdiva-portal.orgnih.govmdpi.comki.se It catalyzes the hydroxylation of cholesterol at the C-27 position to form 27-hydroxycholesterol (B1664032). wikipedia.orgbiorxiv.orgki.senih.govnih.gov CYP27A1 is expressed in various tissues, including the liver, macrophages, and the brain. wikipedia.orgdiva-portal.orgnih.govpreprints.orgnih.gov Importantly, CYP27A1 can also metabolize 7-ketocholesterol (B24107) (7KC) by hydroxylating it at the C-27 position, thereby initiating its degradation into more water-soluble products. nih.govbioscientifica.comnih.govresearchgate.net Studies with purified recombinant CYP27A1 have shown that it metabolizes 7KC at a higher rate than cholesterol itself. nih.gov

CYP7A1 (Cholesterol 7α-hydroxylase): Located in the endoplasmic reticulum of hepatocytes, CYP7A1 is the rate-limiting enzyme in the classic, or neutral, pathway of bile acid synthesis. wikipedia.orgnih.govnih.govmdpi.compreprints.org It converts cholesterol to 7α-hydroxycholesterol. wikipedia.orgnih.govmdpi.com While its primary role is in bile acid production, CYP7A1 can also catalyze the oxidation of 7-dehydrocholesterol (B119134) to 7-ketocholesterol. bioscientifica.comuniprot.orgnih.govnih.govnih.gov This represents an alternative enzymatic route to the formation of the 7-keto group.

CYP7B1 (Oxysterol 7α-hydroxylase): This enzyme, also found in the endoplasmic reticulum, is widely expressed in various tissues. researchgate.netwikipedia.orgnih.govnih.gov It is responsible for the 7α-hydroxylation of oxysterols like 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol. researchgate.netwikipedia.orguniprot.orgnih.govnih.govnih.gov This action is a critical step in the catabolism of these oxysterols, channeling them towards bile acid synthesis. nih.govresearchgate.netwikipedia.orgnih.gov Mutations in the CYP7B1 gene can lead to an accumulation of 27-hydroxycholesterol in the circulation. nih.gov

Beyond enzymatic synthesis, 7-ketocholesterol, a key precursor, is predominantly formed through the non-enzymatic autoxidation of cholesterol. bioscientifica.comnih.govresearchgate.netplos.org This process involves the reaction of cholesterol with reactive oxygen species (ROS). nih.gov The C-7 position of cholesterol is particularly susceptible to oxidation, making 7-ketocholesterol a common product of this process. nih.gov

The enzymes involved in the biosynthesis of this compound and its precursors are localized in specific subcellular compartments, which is crucial for the regulation of these metabolic pathways.

| Enzyme | Subcellular Localization |

| CYP27A1 | Mitochondria nih.govwikipedia.orgdiva-portal.orgpreprints.orgki.se |

| CYP7A1 | Endoplasmic Reticulum wikipedia.orgnih.gov |

| CYP7B1 | Endoplasmic Reticulum wikipedia.orgnih.gov |

Autoxidative Pathways in 7-Keto Cholesterogenesis

Precursor-Product Relationships in Oxysterol Synthesisnih.govbioscientifica.comwikipedia.orgbiorxiv.orgdiva-portal.orghmdb.canih.govnih.govnih.gov

The synthesis of this compound can occur through different routes, highlighting the complex interplay between various oxysterols.

Route 1: 27-hydroxylation followed by 7-oxidation: Cholesterol is first converted to 27-hydroxycholesterol by CYP27A1. biorxiv.orgdiva-portal.org Subsequently, 27-hydroxycholesterol can undergo oxidation at the C-7 position.

Route 2: 7-oxidation followed by 27-hydroxylation: Cholesterol is first oxidized to 7-ketocholesterol, either enzymatically by CYP7A1 acting on 7-dehydrocholesterol or through autoxidation. bioscientifica.comnih.govnih.govnih.gov 7-ketocholesterol is then hydroxylated at the C-27 position by CYP27A1 to form this compound. nih.gov

Route 3: From 7-dehydrocholesterol: CYP7A1 can directly convert 7-dehydrocholesterol, a cholesterol precursor, into 7-ketocholesterol. bioscientifica.comnih.govnih.govnih.gov

The following table summarizes the key precursor-product relationships:

| Precursor | Enzyme | Product |

| Cholesterol | CYP27A1 | 27-Hydroxycholesterol |

| Cholesterol | Autoxidation | 7-Ketocholesterol |

| 7-Dehydrocholesterol | CYP7A1 | 7-Ketocholesterol bioscientifica.comnih.govnih.govnih.gov |

| 7-Ketocholesterol | CYP27A1 | This compound nih.gov |

| 27-Hydroxycholesterol | CYP7B1 | 7α,27-dihydroxycholesterol |

| 7β-hydroxycholesterol | 11β-HSD2 | 7-Ketocholesterol bioscientifica.com |

Degradation and Further Metabolic Transformations of 27-Hydroxy-7-keto Cholesterolnih.govbioscientifica.comhmdb.ca

Once formed, this compound can undergo further metabolic transformations, leading to its inactivation and elimination. nih.govbioscientifica.com

Several enzymatic pathways contribute to the inactivation of this compound and its precursor, 7-ketocholesterol. bioscientifica.com

Esterification: Like other oxysterols, this compound can be esterified, which is a common mechanism for sterol transport and storage. bioscientifica.com

Sulfation: Sulfation is a major detoxification pathway for oxysterols. bioscientifica.comsmolecule.com The enzyme sterol sulfotransferase SULT2B1b can sulfate (B86663) 7-ketocholesterol, increasing its water solubility and facilitating its elimination. smolecule.comnih.gov

Reduction by 11β-HSD1: The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can reduce the 7-keto group of 7-ketocholesterol to a hydroxyl group, forming 7β-hydroxycholesterol. bioscientifica.comoup.com This conversion is considered a detoxification step, as 7β-hydroxycholesterol is generally less cytotoxic than 7-ketocholesterol. smolecule.com 11β-HSD1 can also act on 7-keto-25-hydroxycholesterol, reducing it to 7β,25-dihydroxycholesterol. The reverse reaction, the oxidation of 7β-hydroxycholesterol to 7-ketocholesterol, can be catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). bioscientifica.comresearchgate.net

Conversion to More Polar Metabolites and Bile Acid Precursors

The metabolic fate of this compound, an intermediate in oxysterol catabolism, is primarily directed towards the formation of more water-soluble compounds, facilitating their elimination. This conversion is a critical step in detoxification and is closely linked to the acidic pathway of bile acid synthesis.

The principal enzyme governing this transformation is the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase (CYP27A1). nih.govnih.govbioscientifica.com CYP27A1, a versatile enzyme with broad substrate specificity, is responsible for the initial 27-hydroxylation of 7-ketocholesterol (7KCh) to form this compound (also referred to as 3β,27-dihydroxy-5-cholesten-7-one or 7KCh-27OH). nih.govnih.gov Research has shown that CYP27A1 not only synthesizes this compound but also catalyzes its subsequent oxidation. nih.gov

In a multi-step reaction, CYP27A1 further oxidizes the 27-hydroxyl group of this compound. This process involves the sequential formation of a C27 aldehyde and ultimately a C26 carboxylic acid. uniprot.org The resulting product is the more polar metabolite, 3β-hydroxy-5-cholesten-7-one-26-oic acid (referred to as 7KCh-27COOH). nih.gov Studies using purified recombinant human CYP27A1 have demonstrated that with sufficient enzyme concentration and reaction time, 7-ketocholesterol can be almost completely converted to this acidic metabolite. nih.gov This conversion of a lipid-soluble precursor into a water-soluble product is a key detoxification mechanism. nih.gov

This metabolic cascade has been identified in various tissues, including liver cells and the retinal pigment epithelium (RPE). nih.govnih.gov In HepG2 cells, a human hepatoblastoma cell line, the production of these water-soluble metabolites from 7-ketocholesterol was significantly diminished by inhibitors of CYP27A1, confirming the enzyme's crucial role. nih.gov Similarly, both this compound and its acidic derivative, 3β-hydroxy-5-cholesten-7-one-26-oic acid, have been detected in bovine RPE, highlighting the importance of this pathway in eliminating noxious oxysterols from ocular tissues. nih.gov The products of this pathway are considered bile acid precursors, entering the acidic branch of bile acid synthesis for eventual excretion. nih.govjci.org

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Name | Function | Location | Citations |

|---|---|---|---|---|

| CYP27A1 | Sterol 27-hydroxylase | Catalyzes the conversion of 7-ketocholesterol to this compound and its further oxidation to 3β-hydroxy-5-cholesten-7-one-26-oic acid. | Mitochondria of various tissues, including liver and retinal pigment epithelium. | nih.govnih.govbioscientifica.comuniprot.org |

Efflux and Transport Mechanisms (e.g., ABCG1)

The cellular removal of this compound and its precursor, 7-ketocholesterol, is a vital process to prevent their accumulation and potential toxicity. This efflux is largely mediated by members of the ATP-binding cassette (ABC) transporter superfamily, with a prominent role attributed to ABCG1. ahajournals.orgpnas.org

ABCG1 facilitates the efflux of various sterols, including cholesterol and specific oxysterols, from cells to high-density lipoprotein (HDL) particles. ahajournals.orgplos.orgahajournals.org Research has specifically identified 7-ketocholesterol as a substrate for ABCG1-mediated transport. ahajournals.orgpnas.org This process is considered a crucial protective mechanism, as demonstrated in macrophages and endothelial cells, where ABCG1-promoted efflux to HDL protects the cells from oxysterol-induced apoptosis. ahajournals.orgpnas.org The transporter has a specific requirement for both ABCG1 and HDL to effectively export 7-ketocholesterol. pnas.org

While direct studies on the transport of this compound are less common, the established role of ABCG1 in exporting its immediate precursor, 7-ketocholesterol, strongly suggests that its hydroxylated metabolites are also substrates for this efflux pathway. The conversion to more polar forms, such as this compound, is part of a broader strategy for elimination, which includes active transport out of the cell. nih.gov In vivo studies support the importance of this transporter; mice with a deficiency in ABCG1 show accumulation of 7-ketocholesterol in macrophages and aortic endothelial cells. pnas.orgmdpi.com

The interaction between ABCG1 and oxysterols can be complex. For instance, while ABCG1 overexpression was found to blunt the cellular effects of 27-hydroxycholesterol and 25-hydroxycholesterol, it did not affect the repression of the SREBP-2 pathway by 7-ketocholesterol, indicating a high degree of substrate specificity in its regulatory functions. nih.gov Nonetheless, its primary role in the physical transport and efflux of toxic oxysterols like 7-ketocholesterol is well-documented. pnas.orgplos.orgnih.gov Once effluxed from peripheral cells to HDL, these oxysterols can be transported to the liver for further metabolism into bile acids and excretion. pnas.org

Table 2: Key Transporters in the Efflux of 7-ketocholesterol and its Metabolites

| Transporter | Name | Function | Acceptor | Citations |

|---|---|---|---|---|

| ABCG1 | ATP-binding cassette transporter G1 | Mediates the efflux of 7-ketocholesterol and other oxysterols from cells. | High-density lipoprotein (HDL) | ahajournals.orgpnas.orgplos.orgahajournals.org |

Molecular and Cellular Mechanisms of Action of 27 Hydroxy 7 Keto Cholesterol

Nuclear Receptor Modulation

27-Hydroxy-7-keto cholesterol has been identified as a significant modulator of several nuclear receptors, which are key transcription factors regulating a wide array of physiological functions.

27-hydroxycholesterol (B1664032) (27HC) is recognized as an endogenous agonist for Liver X Receptors (LXRs), which are critical regulators of cholesterol, fatty acid, and glucose homeostasis. nih.govwikipedia.org LXRs, which include isoforms LXRα and LXRβ, form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. nih.govwikipedia.org Upon activation by ligands like 27HC, LXRs upregulate the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporters ABCA1 and ABCG1. nih.govnih.gov This action is part of a feedback loop to maintain cholesterol homeostasis; when cholesterol levels rise, the production of oxysterols like 27HC increases, leading to LXR activation and subsequent promotion of cholesterol removal from cells. nih.gov

However, the interaction is complex, as LXR signaling can be context-specific and its effects on cellular functions like immune response can vary. nih.gov Studies have shown that while 27HC induces LXR target genes, the inhibition of LXR can lead to differential regulation of other genes induced by 27HC, suggesting both LXR-dependent and -independent mechanisms of action. nih.gov For instance, in macrophages, the induction of some inflammatory and cell surface molecules by 27HC is modulated by LXR activity. nih.gov

| Receptor | Interaction with this compound | Key Downstream Effects | References |

|---|---|---|---|

| Liver X Receptor (LXR) | Agonist | Upregulation of cholesterol efflux genes (ABCA1, ABCG1) | nih.govnih.gov |

27-hydroxycholesterol is the first identified endogenous selective estrogen receptor modulator (SERM). frontiersin.orgnih.govmdpi.com This means it can act as either an agonist or an antagonist of estrogen receptors (ERα and ERβ) depending on the tissue and the specific cellular context. nih.govresearchgate.net 27HC binds directly to both ERα and ERβ, with a higher affinity for ERβ. frontiersin.org This binding is competitive with 17β-estradiol. researchgate.net

The SERM activity of 27HC is attributed to its ability to induce unique conformational changes in the ERs, which in turn affects the recruitment of coactivators and corepressors to the receptor complex. nih.gov For example, in the vasculature, 27HC acts as an ER antagonist, inhibiting estrogen-dependent nitric oxide production. frontiersin.org Conversely, in certain breast cancer cells, 27HC can act as a partial agonist, promoting cell proliferation and the expression of ER target genes. nih.govresearchgate.net This tissue-specific action underscores the complexity of its role in estrogen signaling. researchgate.net

| Receptor Subtype | Binding Affinity (Ki) | Observed Action | References |

|---|---|---|---|

| Estrogen Receptor α (ERα) | 1.32 μM | Agonist/Antagonist (tissue-specific) | frontiersin.orgresearchgate.net |

| Estrogen Receptor β (ERβ) | 0.42 μM | Agonist/Antagonist (tissue-specific) | frontiersin.org |

The Retinoic Acid Receptor-Related Orphan Receptors (RORs), specifically RORα and RORγ, are nuclear receptors that play crucial roles in development, metabolism, and immunity. nih.gov Certain oxysterols, including 7-oxygenated sterols like 7-ketocholesterol (B24107), have been identified as high-affinity ligands for both RORα and RORγ. nih.gov These 7-oxygenated sterols generally act as inverse agonists, suppressing the transcriptional activity of these receptors. nih.gov

In contrast, other oxysterols such as 27-hydroxycholesterol have been reported to function as agonists of RORγ. nih.gov Specifically, 7α,27-dihydroxycholesterol and 7β,27-dihydroxycholesterol, which are metabolites of 27-hydroxycholesterol, are considered potent RORγt agonists that drive the differentiation of Th17 cells, a key process in the immune response. pnas.org This suggests that the hydroxylation status of the cholesterol molecule dictates its effect on ROR activity, with 7-oxygenated sterols acting as inverse agonists and certain 27-hydroxylated forms acting as agonists.

| Receptor | Interaction with Related Oxysterols | Functional Outcome | References |

|---|---|---|---|

| RORα | Inverse agonist (7-oxygenated sterols) | Suppression of transcriptional activity | nih.gov |

| RORγ | Inverse agonist (7-oxygenated sterols) / Agonist (27-hydroxylated forms) | Suppression or activation of transcriptional activity | nih.govnih.gov |

Estrogen Receptor (ER) Interactions and Selective Modulation

Membrane-Associated Receptor and Channel Interactions

Beyond its effects on nuclear receptors, this compound can also influence cellular signaling through its interactions with receptors and channels located in the cell membrane.

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that mediate a wide range of physiological responses. mdpi.com Cholesterol itself is known to be an important allosteric modulator of GPCR function, affecting receptor stability, oligomerization, and ligand binding. mdpi.comelifesciences.org Oxysterols like 27-hydroxycholesterol, due to their structural similarity to cholesterol, can also interact with and modulate GPCRs. nih.gov

Studies on the GPCR CXCR4 have shown that 27-hydroxycholesterol can displace cholesterol from its binding sites on the receptor. biorxiv.org This displacement, particularly at the dimer interface and near critical signaling residues, can alter the receptor's conformation and impair its signaling capacity. biorxiv.org This suggests that 27-hydroxycholesterol can act as a modulator of GPCR function by altering the lipid environment of the receptor and through direct interactions. biorxiv.org

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. nih.gov Emerging evidence indicates that certain oxysterols, including 27-hydroxycholesterol, can act as endogenous ligands for TLRs, particularly TLR4. nih.gov The activation of TLR4 by 27-hydroxycholesterol can trigger downstream signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines and matrix metalloproteinases. nih.gov

This interaction has been implicated in the pathogenesis of atherosclerosis, where the accumulation of 27-hydroxycholesterol in plaques may contribute to inflammation and plaque instability by activating TLR4 on immune cells like macrophages. nih.gov The activation of the TLR4/NF-κB axis by 27-hydroxycholesterol highlights a direct link between cholesterol metabolism and innate immune responses. nih.gov

Ion Channel (e.g., Ca2+, K+) Modulation

This compound, often referred to in literature as 7-ketocholesterol (7KC), has been shown to disrupt cellular ion homeostasis, particularly by modulating calcium (Ca2+) and potassium (K+) channels.

Free 7KC can permeabilize the plasma membrane, leading to a disruption of calcium channels. nih.gov This results in an increased influx of extracellular Ca2+ as well as mobilization of Ca2+ from intracellular stores. nih.govmdpi.com This elevation in cytosolic free calcium is a critical event that can trigger various downstream signaling cascades, including those leading to apoptosis. nih.govscielo.brresearchgate.net Studies have demonstrated that this influx can be mitigated by Ca2+ channel blockers. scielo.br The activation of the P2X7 receptor, which is involved in Na+/Ca2+ influx and K+ efflux, is also associated with 7KC-induced cell death. researchgate.net

In addition to its effects on calcium, 7KC has been observed to disrupt potassium (K+) homeostasis. Research on murine oligodendrocytes and microglial cells indicates that the lipotoxicity of 7KC contributes to a breakdown of K+ homeostasis, leading to an increase in intracellular potassium concentration. researchgate.net This is associated with modulations in the levels of the Kv3.1b potassium channel. researchgate.net

Enzyme Activity Modulation (e.g., HMG-CoA Reductase, Cholesterol 7α-hydroxylase)

7-Ketocholesterol is a potent inhibitor of key enzymes involved in cholesterol metabolism and bile acid synthesis. hmdb.caselleckchem.commedchemexpress.com It strongly inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. hmdb.caselleckchem.com Furthermore, it acts as a strong competitive inhibitor of cholesterol 7α-hydroxylase (CYP7A1), the first and rate-limiting step in the classic pathway of bile acid synthesis. hmdb.camedchemexpress.comnih.gov The inhibition of CYP7A1 by 7KC has been structurally elucidated, revealing a rigidity in the active site that accounts for its inhibitory effect. hmdb.ca

| Enzyme | Action of 7-Ketocholesterol | Reported Values | Cell/System |

| HMG-CoA Reductase | Inhibition | Strong inhibitor | General |

| Cholesterol 7α-hydroxylase (CYP7A1) | Competitive Inhibition | IC₅₀ ~1 µM; Kᵢ(app) ~5.6-6.8 μM | Reconstituted enzymatic reaction |

Intracellular Signaling Pathway Perturbations

7-Ketocholesterol significantly perturbs multiple intracellular signaling pathways, leading to a cascade of cellular responses including inflammation, apoptosis, and cell cycle arrest.

The mitogen-activated protein kinase (MAPK) pathways are critical regulators of cellular stress responses, and 7KC has been shown to selectively activate certain branches of this family.

p38-MAPK: Numerous studies have demonstrated that 7KC activates the p38 MAPK pathway. nih.govplos.orgoncotarget.com In human umbilical vein endothelial cells (HUVECs), stimulation with 7KC enhanced the TNFα-induced activation of p38 MAPK, with phosphorylation peaking between 30 and 120 minutes. medchemexpress.complos.org This activation is implicated in the upregulation of adhesion molecules like E-selectin, contributing to endothelial inflammation. medchemexpress.complos.org

ERK1/2: The extracellular signal-regulated kinase (ERK1/2) pathway is also activated by 7KC. nih.govoncotarget.comnih.gov This activation can be part of a survival pathway that delays apoptosis, as demonstrated by the use of MEK inhibitors which block ERK activation. researchgate.net In other contexts, such as in retinal pigment epithelial (RPE) cells, the 7KC-induced inflammatory response is mediated through the ERK signaling pathway. nih.gov

JNK: In contrast to p38 MAPK and ERK1/2, studies have shown that 7KC does not typically activate the c-Jun N-terminal kinase (JNK) pathway in endothelial cells. medchemexpress.complos.org

| Pathway Component | Effect of 7-Ketocholesterol | Cellular Context |

| p38-MAPK | Activation / Phosphorylation | HUVECs, ARPE-19 retina epithelial cells |

| ERK1/2 | Activation / Phosphorylation | ARPE-19 retina epithelial cells, Human monocytic THP-1 cells |

| JNK | No significant effect/activation | HUVECs |

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, and 7KC is a potent activator of this pathway. nih.govplos.org The consensus in the literature is that NF-κB-mediated cytokine production is the primary pathway for 7KC-induced inflammation. plos.org In human aortic endothelial cells, a calcium channel blocker was shown to reduce the nuclear translocation of the NF-κB p65 subunit induced by 7KC. mdpi.com In ARPE-19 cells, 7KC-mediated cytokine induction occurs mainly through NF-κB activation. arvojournals.org The activation of NF-κB by 7KC can be partially mediated through Toll-like receptor 4 (TLR4). plos.orgplos.org Inhibition of NF-κB has been shown to significantly reduce the expression of inflammatory cytokines such as IL-1β, IL-6, and IL-8 in response to 7KC. plos.org

The PI3K/Akt/mTOR signaling pathway, crucial for cell growth, proliferation, and survival, is also modulated by 7KC. Studies have shown that 7KC can induce the phosphorylation of Akt. nih.govoncotarget.com In hepatoma cells, 7KC has been found to induce P-glycoprotein through a PI3K/mTOR signaling mechanism. oncotarget.com Furthermore, in breast cancer cells, the reduction in doxorubicin (B1662922) sensitivity caused by 7KC could be reversed by inhibitors of PI3K, Akt, and the mammalian target of rapamycin (B549165) (mTOR), demonstrating a clear crosstalk with this pathway. oncotarget.com

7-Ketocholesterol has been shown to induce DNA damage, which in turn activates the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR) signaling pathways. These pathways are critical for the DNA damage response, leading to cell cycle arrest and facilitating DNA repair. In endothelial cells, 7KC stimulates the phosphorylation of both ATM and ATR, as well as their downstream checkpoint kinases, Chk1 and Chk2. oncotarget.comnih.gov This activation suggests that 7KC induces oxidative DNA damage, which triggers these response pathways to maintain genome stability. nih.gov

Akt/mTOR Signaling Pathway Crosstalk

Lipid Raft and Membrane Fluidity Effects

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, acting as platforms for cellular signaling. Research has shown that 7KC preferentially accumulates in these lipid raft domains in various cell types, including rat smooth muscle cells and oligodendrocytes. nih.gov However, its presence within these domains is disruptive. Unlike cholesterol, which promotes the formation and stability of ordered lipid domains, 7KC is less effective at inducing this ordering. znaturforsch.com

Studies using model membranes have revealed that the substitution of cholesterol with 7KC can dramatically reduce the formation of detergent-resistant membranes (DRMs), which are biochemical surrogates for lipid rafts. znaturforsch.com This disruption is attributed to the polar nature of the 7-keto group. This additional keto group, in proximity to the 3β-hydroxyl group, alters the sterol's orientation within the bilayer, causing it to tilt and disrupting the tight packing of adjacent lipids. znaturforsch.comahajournals.org This interference with lipid packing impairs the formation of the liquid-ordered (Lo) phase characteristic of rafts. ahajournals.org

The impact on membrane fluidity is complex. While some studies report that 7KC enhances plasma membrane rigidity nih.gov, others suggest it renders lipid bilayers less condensed and more fluid than cholesterol sciengine.com. Coarse-grained molecular dynamics simulations offer a nuanced view, showing that while both cholesterol and 7KC can decrease the lateral area and inhibit the lateral diffusion of lipids, they exert opposite effects on the order parameters of the lipid tails. ahajournals.org Specifically, 7KC has been shown to decrease lipid order compared to cholesterol. ahajournals.org This disruption of membrane organization and fluidity can have profound consequences on the function of membrane-associated proteins and signaling pathways that are dependent on the specific lipid environment of rafts. ahajournals.orgoup.com

Table 1: Effects of 7-Ketocholesterol on Membrane Properties

| Property | Effect of 7-Ketocholesterol (Compared to Cholesterol) | Research Finding | Cell/System Studied | Citation |

| Lipid Raft Association | Accumulates in lipid raft domains. | Preferential association with membrane lipid raft domains was observed. | A7R5 smooth muscle cells | oup.com |

| Raft/Domain Formation | Less effective in forming ordered lipid domains; can disrupt phase separation. | Dramatically reduced the extent of DRM formation and ordered lipid phase separation. | Model membranes (DOPC/DPPC/Sterol) | znaturforsch.com |

| Membrane Fluidity | Increases fluidity; renders bilayer less condensed. | Found to make lipid bilayers less condensed and more fluid. | Model membranes | sciengine.com |

| Lipid Packing/Order | Decreases lipid order. | Has an opposite effect to cholesterol on the lipid order parameters of all lipids. | Coarse-grained molecular dynamics simulations | ahajournals.org |

Mitochondrial Function and Bioenergetics

The presence of 7-ketocholesterol (7KC) is strongly associated with significant mitochondrial dysfunction, impacting cellular energy production and viability. A primary and early event in 7KC-induced toxicity is the disruption of the mitochondrial membrane potential (ΔΨm). oup.com In human retinal pigment epithelial (ARPE-19) cells, treatment with 7KC led to a 2.2-fold decrease in ΔΨm. nih.gov This depolarization of the inner mitochondrial membrane uncouples the electron transport chain from ATP synthesis, leading to a severe bioenergetic crisis.

This loss of ΔΨm is accompanied by a marked reduction in ATP levels. sciengine.comoup.com Studies in human brain endothelial cells and murine oligodendrocytes (158N cells) have confirmed that exposure to 7KC results in a significant decrease in cellular ATP production. sciengine.comoup.com The impairment of oxidative phosphorylation is a key feature of this toxicity. In 158N oligodendrocytes, the decrease in ATP and NAD+ was directly linked to an impairment of the tricarboxylic acid (TCA) cycle. This was evidenced by significantly reduced levels of key TCA cycle intermediates, including pyruvate, citrate, fumarate, and succinate (B1194679), while lactate (B86563) levels increased, suggesting a metabolic shift towards glycolysis. sciengine.commdpi.com

Furthermore, 7KC induces structural and molecular damage to mitochondria. It can trigger the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway. ahajournals.org This release occurs without mitochondrial swelling, suggesting a conformational change in the mitochondrial outer membrane. ahajournals.org In ARPE-19 cells, 7KC was also found to cause significant damage to mitochondrial DNA and decrease the levels of mitochondrial structural proteins like porin. nih.gov Interestingly, prolonged exposure to low, non-lethal doses of 7KC in ARPE-19 cells led to an upregulation of proteins involved in oxidative phosphorylation (Complexes I-V) and mitochondrial fission, suggesting a potential compensatory mechanism to maintain function by removing damaged mitochondria. arvojournals.org Despite this, the cells showed a significant increase in ATP production from glycolysis, indicating a persistent impairment in mitochondrial respiration. arvojournals.org

Table 2: Research Findings on 7-Ketocholesterol's Impact on Mitochondrial Bioenergetics

| Parameter | Effect Observed | Cell Line / Model | Quantitative Data (if available) | Citation |

| Mitochondrial Membrane Potential (ΔΨm) | Significant decrease/depolarization. | ARPE-19 cells | 2.2-fold lower than control. | nih.gov |

| ATP Production | Significant decrease. | Human brain endothelial cells | - | oup.com |

| TCA Cycle Intermediates | Pyruvate, citrate, fumarate, and succinate levels significantly reduced. | 158N oligodendrocytes | - | sciengine.commdpi.com |

| NAD+ Levels | Reduced. | 158N oligodendrocytes | - | sciengine.com |

| Glycolysis | Upregulated; increased ECAR. | ARPE-19 cells (low dose) | Significantly upregulated in a dose-dependent manner. | arvojournals.org |

| Cytochrome c | Released from mitochondria into the cytosol. | Rabbit aortic smooth muscle cells | 65% release at 8 hours. | ahajournals.org |

| Mitochondrial DNA | Significant damage to full-length mtDNA. | ARPE-19 cells | - | nih.gov |

Endoplasmic Reticulum Stress Induction and Unfolded Protein Response

7-ketocholesterol (7KC) is a potent inducer of endoplasmic reticulum (ER) stress, activating the protective, and ultimately pro-apoptotic, Unfolded Protein Response (UPR). The accumulation of unfolded or misfolded proteins in the ER lumen, triggered by insults like 7KC, leads to the activation of three canonical ER stress sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). znaturforsch.comahajournals.org

Evidence from various cell types demonstrates that 7KC activates all three branches of the UPR. In human aortic smooth muscle cells (SMCs) and endothelial cells, 7KC treatment leads to the activation of IRE1. nih.govahajournals.org Activated IRE1 functions as an endoribonuclease that unconventionally splices X-box-binding protein 1 (XBP1) mRNA. This spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. mdpi.com The activation of the IRE1 pathway by 7KC has been shown to link to the pro-apoptotic JNK signaling pathway. nih.govahajournals.org

The PERK pathway is also robustly activated by 7KC. ahajournals.orgnih.gov Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein translation but selectively promotes the translation of Activating Transcription Factor 4 (ATF4). arvojournals.orgahajournals.org ATF4, in turn, induces the expression of numerous stress-response genes, most notably the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). oup.comarvojournals.org Increased expression of CHOP is a well-documented consequence of 7KC treatment in SMCs, macrophages, and retinal cells. ahajournals.orgoup.com Knockdown of ATF4 or CHOP has been shown to reduce 7KC-mediated cytokine induction and cell death, highlighting the critical role of the PERK-ATF4-CHOP axis in its cytotoxicity. arvojournals.org

The third UPR sensor, ATF6, is also activated in response to 7KC. znaturforsch.comahajournals.org Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This fragment then moves to the nucleus to activate the transcription of ER chaperones, such as the 78 kDa glucose-regulated protein (GRP78/Bip). oup.com Upregulation of GRP78/Bip is a hallmark of ER stress and is consistently observed in 7KC-treated cells, reflecting the cell's attempt to manage the increased load of unfolded proteins. nih.govmdpi.com Together, the coordinated activation of the IRE1, PERK, and ATF6 pathways by 7KC constitutes a major mechanism of its cellular toxicity, linking membrane-level insults to downstream signaling cascades that determine cell fate.

Pathophysiological Roles and Mechanistic Implications of 27 Hydroxy 7 Keto Cholesterol

Inflammation and Immune Response Modulation

The accumulation of 7-ketocholesterol (B24107) is a key event in the development of chronic inflammatory conditions. nih.govtandfonline.com This oxysterol is a potent modulator of the immune system, initiating and perpetuating inflammatory responses through its effects on various immune cells. nih.gov The conversion to 27-hydroxy-7-keto cholesterol represents a biological attempt to mitigate this 7-KC-driven inflammation.

7-ketocholesterol plays a significant role in macrophage biology, particularly in promoting a pro-inflammatory M1 phenotype, which is critical in the progression of diseases like atherosclerosis and osteoarthritis. nih.govbmj.comresearchgate.net Studies show that 7-KC can bind to Toll-like receptor 4 (TLR4) on macrophages, which stimulates the classical M1 maturation pathway. bmj.comresearchgate.net This activation results in macrophages that are positive for inducible nitric oxide synthase (iNOS) and are primed to secrete pro-inflammatory mediators. bmj.comresearchgate.net

In human monocyte-derived macrophages, 7-KC potentiates a pro-inflammatory state in both M1 and M2 phenotypes. For M1 macrophages, it increases the expression of the antigen-presenting molecule HLA-DR. nih.gov In models of cholesterol-induced hepatitis, liver macrophages activated by 7-KC are key drivers of inflammation. doi.org This polarization toward a dominant M1 phenotype is a crucial mechanism by which 7-KC contributes to chronic inflammatory diseases. doi.orgnih.gov

While the direct effects of 7-ketocholesterol on T-lymphocyte differentiation are less characterized than its impact on macrophages, the broader family of oxysterols is known to be deeply involved in T-cell function. For instance, the secondary oxysterol 7α,25-dihydroxycholesterol (a derivative of 25-hydroxycholesterol) is a known chemoattractant for T-lymphocytes and other immune cells through its interaction with the EBI2 receptor, and it plays a role in guiding Th17 cells, which are implicated in autoimmune diseases. mdpi.com Given that 7-KC is a powerful inflammatory stimulus within tissues like atherosclerotic plaques, it contributes to the creation of a microenvironment rich in cytokines that directs the recruitment and function of various immune cells, including T-lymphocytes.

A primary mechanism through which 7-ketocholesterol exerts its pro-inflammatory effects is by inducing the production of a wide array of cytokines and chemokines from various cell types, including endothelial cells and macrophages. nih.gov Interleukin-8 (IL-8 or CXCL8), a potent neutrophil chemoattractant, is significantly upregulated by 7-KC in endothelial cells and human monocytic cells. nih.govoncotarget.commdpi.com This induction contributes to the recruitment of inflammatory cells to sites of injury or plaque formation. oncotarget.commdpi.com

7-KC also stimulates the expression of other key inflammatory mediators, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.net The induction of these cytokines often occurs via the activation of signaling pathways involving NF-κB and mitogen-activated protein kinases (MAPKs) like p38 and ERK. nih.govplos.org While some oxysterols are potent inducers of chemokines like CCL2, CCL3, and CCL4, studies have shown that 7-KC specifically upregulates IL-8 without significantly affecting MCP-1 (CCL2) expression in endothelial cells. plos.orgresearchgate.net

| Cytokine/Chemokine | Effect of 7-Ketocholesterol | Affected Cell Type(s) | Associated Signaling Pathway(s) | Reference |

|---|---|---|---|---|

| IL-8 (CXCL8) | Upregulation / Increased Secretion | Endothelial Cells, Macrophages, RPE Cells | p38 MAPK, PI3K/Akt, NF-κB, ERK | nih.govoncotarget.complos.org |

| TNF-α | Upregulation | Brain Endothelial Cells | Not specified | researchgate.net |

| IL-1β | Upregulation / Increased Secretion | Endothelial Cells, RPE Cells | TLR4, EGFR | nih.govsci-hub.seplos.org |

| IL-6 | Upregulation / Increased Secretion | RPE Cells | AKT-PKCζ-NFκB, p38 MAPK, ERK | nih.gov |

| CCL2 (MCP-1) | No significant effect | Endothelial Cells | Not applicable | plos.org |

The accumulation of 7-ketocholesterol is a hallmark of numerous age-related and chronic inflammatory diseases. tandfonline.combioscientifica.com Its pro-inflammatory and cytotoxic properties link it directly to the pathogenesis of atherosclerosis, Alzheimer's disease, age-related macular degeneration, and certain cancers. nih.govplos.org In Alzheimer's disease models, elevated levels of 7-KC are found in the brain, where it contributes to oxidative stress and neuroinflammation, partly by activating microglia. biorxiv.org Its presence in atherosclerotic lesions is a major driver of the chronic inflammation that characterizes the disease. nih.govsci-hub.se There is also emerging evidence for its role in other inflammatory conditions, such as Niemann-Pick disease and osteoarthritis, where it can promote M1 macrophage polarization in synovial tissue. bmj.combioscientifica.com

Cytokine and Chemokine Production Regulation (e.g., IL-8, TNF-α, CCL2, CCL3, CCL4, CXCL8)

Atherosclerosis and Cardiovascular Homeostasis

7-ketocholesterol is one of the most abundant and toxic oxysterols found in human atherosclerotic lesions and is considered more atherogenic than cholesterol itself. nih.govsci-hub.se Its presence is strongly associated with adverse cardiovascular outcomes and total mortality in patients with coronary artery disease. ahajournals.org 7-KC disrupts cardiovascular homeostasis by promoting endothelial dysfunction, macrophage necrosis, and the development of unstable plaques. ahajournals.org The metabolic conversion of 7-KC to this compound is a protective mechanism that is overwhelmed in the pathological context of atherosclerosis.

The endothelium is a primary target of 7-ketocholesterol's damaging effects. 7-KC induces endothelial dysfunction through several interconnected mechanisms. It is cytotoxic to endothelial cells at high concentrations, inducing apoptosis and necrosis. oncotarget.comresearchgate.net At non-toxic doses, it disrupts normal endothelial function by:

Upregulating Adhesion Molecules : 7-KC enhances the expression of E-selectin, ICAM-1, and VCAM-1 on the endothelial surface. This promotes the adhesion and subsequent infiltration of leukocytes and monocytes into the arterial wall, a critical initiating step in atherosclerosis. plos.orgsci-hub.se

Promoting Inflammation : As detailed previously, 7-KC stimulates endothelial cells to produce pro-inflammatory cytokines like IL-8, creating a localized inflammatory environment. oncotarget.complos.org

Inducing Oxidative and ER Stress : Cellular accumulation of 7-KC triggers the production of reactive oxygen species (ROS) and induces endoplasmic reticulum (ER) stress, leading to cell damage and apoptosis. oncotarget.comahajournals.org

Impairing Vasodilation : Studies have shown that 7-KC can disrupt ion transport by inhibiting Na,K-ATPase activity, which can interfere with vascular relaxation pathways. cellmolbiol.org

| Experimental Condition | Monocyte Adhesion (cells/field) | Key Finding | Reference |

|---|---|---|---|

| TNF-α + Cholesterol (50 μM) | 13.1 ± 0.54 | 7-KC significantly enhanced monocyte adhesion to activated endothelial cells compared to cholesterol. | plos.org |

| TNF-α + 7-Ketocholesterol (50 μM) | 18.9 ± 0.35 |

Foam Cell Formation and Lipid Accumulation

The formation of foam cells, which are macrophages laden with lipids, is a hallmark of the early stages of atherosclerosis. researchgate.net 7-ketocholesterol (7KC) plays a significant role in this process. It is a major component of oxidized low-density lipoprotein (oxLDL) and is found in high concentrations in atherosclerotic plaques. researchgate.netnih.gov

Macrophages take up 7KC through scavenger receptors, such as CD36, which leads to the accumulation of intracellular lipids and their transformation into foam cells. researchgate.net This accumulation of cholesterol esters within lysosomes can disrupt their normal pH, impairing their function and contributing to a state resembling a lysosomal storage disorder. researchgate.net

Studies have shown that treating macrophages with 7KC induces the esterification of cholesterol and 7KC itself, resulting in the formation of intracellular lipid droplets. researchgate.net This process is a key feature of foam cell development. Furthermore, neuropeptide Y (NPY) has been shown to prevent 7KC-induced foam cell formation by reducing lipid droplet accumulation in macrophages. researchgate.net

The accumulation of 7KC and other oxysterols like 7-α-hydroxycholesterol and 27-hydroxycholesterol (B1664032) in foam cells is associated with endoplasmic reticulum (ER) stress, macrophage apoptosis, and plaque necrosis. nih.gov Specifically, 7KC has been shown to induce monocyte differentiation into macrophages and subsequent foam cell formation. ahajournals.org This process is accompanied by oxidative stress and can lead to apoptosis in macrophages, further contributing to the progression of atherosclerotic lesions. ahajournals.org

Plaque Stability and Progression

7-ketocholesterol (7KC) is a critical factor in the progression and stability of atherosclerotic plaques. ahajournals.org As a major oxysterol present in these lesions, its accumulation contributes to several pathological processes. oup.com

Cellular accumulation of 7KC within macrophages promotes both oxidative and endoplasmic reticulum stress, which can lead to apoptosis and necrosis of these cells. ahajournals.org The death of macrophages within the plaque contributes to the formation of a necrotic core, a key feature of advanced and unstable lesions. nih.govahajournals.org

In vitro studies have demonstrated that treating smooth muscle cells with 7KC induces autophagy, a cellular stress response. oup.com This is evidenced by extensive vacuolization, protein ubiquitination, and the processing of LC3-I to its autophagosome-specific form, LC3-II. ahajournals.orgoup.com While autophagy can be a survival mechanism, its occurrence in plaque smooth muscle cells may reflect cellular distress that could impact plaque stability. oup.com

Furthermore, 7KC contributes to the inflammatory environment within the plaque. It can induce the expression of pro-inflammatory molecules in endothelial cells, leading to the recruitment of more monocytes to the vessel wall. ahajournals.org High plasma levels of 7KC have been associated with an increased risk of cardiovascular events and total mortality in patients with stable coronary artery disease, highlighting its clinical relevance in plaque progression. ahajournals.org

Conversely, strategies that promote the efflux of 7KC from macrophages have been shown to protect against endothelial dysfunction and prevent the development of atherosclerosis in animal models. ahajournals.org Additionally, combination therapy with statins and ezetimibe (B1671841) has been shown to lower levels of 27-hydroxycholesterol and lead to greater coronary plaque regression compared to statin monotherapy. jst.go.jp

Neuroinflammation and Neurodegeneration

Oxysterols, including 7-ketocholesterol (7KC), are implicated in the pathophysiology of various neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease, and Huntington's disease. nih.govpreprints.org Unlike cholesterol, certain oxysterols can cross the blood-brain barrier (BBB) and accumulate in brain tissue, where they can exert neurotoxic effects. nih.gov While it's not definitively established whether 7KC crosses the BBB from the periphery or is formed endogenously within the brain, its presence in brain tissue is associated with significant damage. nih.gov

In the context of AD, levels of some oxysterols like 27-hydroxycholesterol (27-OHC), 7β-hydroxycholesterol, and 7KC are significantly increased in the brain. frontiersin.org 7KC, a product of cholesterol oxidation, is linked to the pro-inflammatory environment observed in neurodegenerative conditions. biorxiv.org

Microglial Activation and Astrocyte Reactivity

7-ketocholesterol (7KC) is a potent activator of microglia, the resident immune cells of the central nervous system. researchgate.net This activation drives a pro-inflammatory phenotype, often referred to as M1 activation, leading to the production of inflammatory factors. researchgate.net The resulting neurotoxic microglial phenotype can induce neuronal programmed cell death through mechanisms such as increased nitric oxide production. researchgate.net

Research using a mouse model of Alzheimer's disease (3xTg) has shown elevated levels of 7KC in the brain. biorxiv.orgnih.gov Interestingly, depleting microglia from these mice resulted in reduced brain 7KC levels, suggesting a role for microglia in its production or accumulation. biorxiv.orgnih.gov

Neuronal Apoptosis and Survival Pathways

7-ketocholesterol (7KC) is highly cytotoxic to neuronal cells and is implicated in their degeneration. nih.govbioscientifica.com It can induce a form of cell death known as oxiapoptophagy, which involves a combination of oxidative stress, apoptosis, and autophagy. bioscientifica.com

The apoptotic process triggered by 7KC in neuronal cells involves the mitochondrial pathway. bioscientifica.com This is characterized by an influx of calcium ions, which activates calmodulin and calcineurin. researchgate.net This, in turn, leads to the dephosphorylation of Bad, mitochondrial depolarization, and the release of pro-apoptotic factors like cytochrome c, apoptosis-inducing factor (AIF), and endonuclease-G from the mitochondria into the cytosol. researchgate.net Subsequently, caspases-3, -7, -8, and -9 are activated, leading to the execution of the apoptotic program. researchgate.net

Furthermore, 7KC can inhibit the pro-survival PI3K/Akt signaling pathway, further tipping the balance towards cell death. nih.govresearchgate.net The overproduction of reactive oxygen species (ROS) induced by 7KC also contributes to the decrease in mitochondrial membrane potential and intracellular glutathione (B108866) levels, exacerbating cellular damage. researchgate.net

Interestingly, pre-treatment of neuronal cells with sub-lethal concentrations of other oxysterols, such as 24S-hydroxycholesterol (24SOHC), 25-hydroxycholesterol (B127956), and 27-hydroxycholesterol, can induce an adaptive response that protects against subsequent 7KC-induced cytotoxicity. nih.gov This protective effect is mediated through the activation of the liver X receptor (LXR) signaling pathway and the subsequent upregulation of the ATP-binding cassette transporter G1 (ABCG1). nih.gov

Blood-Brain Barrier Integrity and Oxysterol Transport

The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the peripheral circulation and the central nervous system. mdpi.com While cholesterol itself does not cross the BBB, certain oxysterols, including 27-hydroxycholesterol (27-OHC), can traverse this barrier. nih.govfrontiersin.orgmdpi.com The influx of 27-OHC into the brain is influenced by its concentration in the plasma and the integrity of the BBB. frontiersin.orgmdpi.com Conditions like hypercholesterolemia can increase the permeability of the BBB, potentially leading to a greater influx of 27-OHC. frontiersin.org

Once in the brain, 27-OHC is metabolized to 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) by the enzyme CYP7B1. frontiersin.orgfrontiersin.org This metabolic conversion helps maintain a concentration gradient that drives the influx of 27-OHC. frontiersin.org

While the ability of 7-ketocholesterol (7KC) to cross the BBB has not been definitively established, its presence in brain tissue suggests it either crosses from the periphery or is formed from the oxidation of endogenous cholesterol within the brain. nih.gov An alternative or additional hypothesis is that elevated levels of oxysterols, including 7KC, can damage the BBB itself, compromising its integrity. nih.gov This damage could then facilitate the entry of other harmful substances into the brain, further contributing to neuroinflammation and neurodegeneration. bioscientifica.com

Studies have shown that oxysterols can affect the endothelial cells that form the BBB. For instance, 7KC can contribute to the endoplasmic reticulum stress induced by oxidized LDL in the endothelial lining of arteries, a process that could potentially occur at the BBB as well. bioscientifica.com

Synaptic Dysfunction and Amyloid-β Production

The oxysterol 27-hydroxycholesterol (27-OHC) has been implicated in the pathology of neurodegenerative conditions, particularly Alzheimer's disease, through its impact on synaptic function and amyloid-β (Aβ) plaque formation. frontiersin.org Studies have demonstrated that elevated levels of 27-OHC can lead to synaptic dysfunction and impair the morphology of neurons. frontiersin.orgfrontiersin.org In mouse models, treatment with 27-OHC has been associated with an increase in Aβ plaques within the hippocampus. frontiersin.org This is significant as synaptic dysfunction is a primary characteristic of many neurodegenerative diseases. frontiersin.org

The mechanism by which 27-OHC exerts these effects is multifaceted. It is known to be a major peripheral oxysterol that can cross the blood-brain barrier, and its levels in the brain are linked to plasma cholesterol concentrations. frontiersin.orgaging-us.com In conditions of hypercholesterolemia, the permeability of the blood-brain barrier can be compromised, potentially leading to an increased influx of 27-OHC into the brain. frontiersin.orgmdpi.com Within the central nervous system, 27-OHC can promote neuroinflammation and has been shown to influence the production and clearance of Aβ. frontiersin.orgmdpi.com While some research suggests that the balance between 24S-hydroxycholesterol (24S-HC), primarily produced in the brain, and 27-OHC may affect Aβ production, other studies indicate that 24-OHC can also trigger neuronal cell death and increase the activity of β-secretase, an enzyme involved in Aβ generation. researchgate.netportlandpress.com

Cell Proliferation, Apoptosis, and Autophagy in Disease Contexts

The oxysterol 27-hydroxycholesterol (27-HC) and its related compound 7-ketocholesterol (7-KC) are bioactive molecules that can significantly influence fundamental cellular processes such as proliferation, programmed cell death (apoptosis), and autophagy. nih.govnih.gov Their effects are often context-dependent, varying with cell type, concentration, and duration of exposure. nih.gov

Regulation of Cell Cycle Progression

Cholesterol and its metabolites play a crucial role in the regulation of the cell cycle. plos.org Inhibition of cholesterol biosynthesis can lead to cell cycle arrest, typically in the G1 phase. plos.org

While direct studies on the specific effects of this compound on cell cycle progression are limited, research on related oxysterols provides some insights. For instance, 7-ketocholesterol (7-KC) has been shown to induce G0/G1 and G2/M cell cycle arrest in endothelial cells at higher concentrations. nih.gov It achieves this by inhibiting the expression of key cell cycle proteins like cyclin-dependent kinase 1 (Cdk1) and cyclin B1. nih.gov

In the context of cancer, 27-HC has been observed to promote the proliferation of certain cancer cells, such as ERβ-positive lung cancer cells. frontiersin.org Conversely, at higher concentrations, 27-HC can decrease cell growth and induce apoptosis in C6 glioma cells and breast cancer cells. nih.govoncotarget.com 7-KC has also demonstrated a biphasic effect on breast cancer cell growth, stimulating it at low concentrations and inhibiting it at higher ones. oncotarget.com

| Compound | Cell Line | Effect on Cell Cycle | Key Findings | Citation |

|---|---|---|---|---|

| 7-Ketocholesterol (7-KC) | EAHY endothelial cells | G0/G1 and G2/M arrest | Inhibited Cdk1 and cyclin B1 expression. | nih.gov |

| 27-Hydroxycholesterol (27-HC) | ERβ-positive lung cancer cells | Promotes proliferation | Effect is dependent on estrogen receptor β. | frontiersin.org |

| 27-Hydroxycholesterol (27-HC) | C6 glioma cells | Decreased viability, increased apoptosis | Altered cholesterol homeostasis. | nih.gov |

| 7-Ketocholesterol (7-KC) | MCF-7 breast cancer cells | Biphasic: stimulates at low concentrations, inhibits at high concentrations | Influences cell growth depending on the dose. | oncotarget.com |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Oxiapoptophagy, Ferroptosis)

Oxysterols, including 7-KC and 27-HC, are potent inducers of programmed cell death. nih.govnih.gov The specific pathway activated often depends on the cellular context and the specific oxysterol.

Apoptosis: 7-KC is a well-described inducer of apoptosis in a variety of cell types. nih.gov It can trigger caspase-dependent pathways, leading to the characteristic features of apoptotic cell death. aston.ac.uk 27-HC has also been shown to induce apoptosis in certain cancer cells. nih.gov

Oxiapoptophagy: A specific form of cell death termed "oxiapoptophagy" has been associated with 7-KC and 7β-hydroxycholesterol (7β-OHC). nih.govaston.ac.ukresearchgate.netnih.gov This process is characterized by a combination of oxidative stress, apoptosis, and autophagy. nih.govnih.gov 7-KC induces the overproduction of reactive oxygen species (ROS), which contributes to cellular damage and triggers the apoptotic cascade. nih.gov This form of cell death has been observed in various cell lines, including human monocytic U937 cells and murine oligodendrocyte 158N cells. nih.gov

The induction of oxiapoptophagy by 7-KC is a complex process involving the interplay of oxidative stress, the apoptotic machinery, and autophagic pathways. researchgate.net

| Compound | Cell Type | Mode of Cell Death | Key Characteristics | Citation |

|---|---|---|---|---|

| 7-Ketocholesterol (7-KC) | Various | Apoptosis | Caspase activation. | aston.ac.uk |

| 7-Ketocholesterol (7-KC) | Human monocytic U937 cells, murine oligodendrocyte 158N cells | Oxiapoptophagy | ROS overproduction, apoptosis, and autophagy. | nih.gov |

| 7β-Hydroxycholesterol (7β-OHC) | Various | Oxiapoptophagy | Similar to 7-KC, involves oxidative stress and apoptosis. | researchgate.net |

| 27-Hydroxycholesterol (27-HC) | C6 glioma cells | Apoptosis | Associated with altered cholesterol homeostasis. | nih.gov |

Information specifically linking this compound to ferroptosis was not found in the provided search results.

Autophagic Flux Modulation

Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the circumstances. nih.gov Oxysterols can modulate autophagic flux, the dynamic process of autophagy from initiation to completion.

27-HC has been shown to induce a pro-survival autophagic response in human promonocytic U937 cells at low micromolar concentrations. nih.gov This response involves the upregulation of autophagic proteins like LC3 and Beclin 1 and is dependent on the generation of reactive oxygen species (ROS). nih.gov The activation of the Nrf2 antioxidant response pathway and its interaction with the autophagy receptor p62 are also crucial in this 27-HC-induced survival signaling. nih.gov

In contrast, high concentrations of 7-KC have been reported to cause autophagic cell death in vascular smooth muscle cells. nih.gov Interestingly, this autophagic response induced by 7-KC can attenuate apoptosis induced by other stimuli. nih.gov In the context of non-alcoholic fatty liver disease (NAFLD), the addition of 7-KC to the diet suppressed the autophagy process in the liver of obese mice, leading to decreased expression of several autophagy-related genes (Atgs). frontiersin.org This reduction in autophagy contributed to the accumulation of lipids in the liver. frontiersin.org

The modulation of autophagy by oxysterols is therefore a complex phenomenon, with the outcome (cell survival or death) being influenced by the specific oxysterol, its concentration, and the cell type. nih.gov

Metabolic Disorders and Lipid Homeostasis

Oxysterols, including 27-HC and 7-KC, are deeply involved in the regulation of lipid homeostasis and have been implicated in the pathophysiology of metabolic disorders. frontiersin.orgfrontiersin.orgnih.govaston.ac.ukresearchgate.net

Hepatic Lipid Metabolism and Steatosis

The liver is a central organ in cholesterol metabolism, and oxysterols play a significant role in regulating hepatic lipid balance. aging-us.com 7-ketocholesterol (7-KC) is a quantitatively important oxysterol found in atherosclerotic lesions and is metabolized in the liver. nih.gov The initial step in its metabolism is hydroxylation at the 27th position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), forming this compound. nih.govbioscientifica.com This product is then further metabolized into water-soluble forms, likely bile acids, for excretion. nih.gov

In the context of non-alcoholic fatty liver disease (NAFLD), a condition characterized by the accumulation of fat in the liver (steatosis), oxysterols are considered contributing factors. nih.gov High-fat and high-cholesterol diets can lead to the accumulation of oxysterols like 7-KC in the liver, causing hepatocyte ballooning, inflammation, and steatosis. nih.gov

Studies in obese mouse models have shown that dietary supplementation with a small amount of 7-KC accelerates hepatic lipid accumulation and macrophage infiltration. frontiersin.org This exacerbation of hepatic steatosis by 7-KC was associated with a suppression of the autophagy process in the liver. frontiersin.org The accumulation of 7-KC in hepatocytes can lead to cytotoxicity, inflammation, and fibrosis, potentially promoting the progression of NAFLD to more severe forms like non-alcoholic steatohepatitis (NASH). frontiersin.orgnih.gov

| Compound | Organ/System | Effect | Mechanism | Citation |

|---|---|---|---|---|

| 7-Ketocholesterol (7-KC) | Liver | Metabolized to this compound | Action of sterol 27-hydroxylase (CYP27A1). | nih.govbioscientifica.com |

| 7-Ketocholesterol (7-KC) | Liver (in obese models) | Accelerates hepatic steatosis and inflammation | Suppression of autophagy, leading to lipid accumulation. | frontiersin.org |

| Oxysterols (general) | Liver | Contribute to NAFLD pathogenesis | Induce hepatocyte ballooning, inflammation, and cytotoxicity. | nih.gov |

Insulin (B600854) Sensitivity and Glucose Homeostasis

Currently, there is a lack of direct scientific evidence detailing the specific role of this compound in modulating insulin sensitivity and systemic glucose homeostasis. The regulation of glucose in the body is a complex process involving a delicate balance of hormones to maintain normal blood glucose levels, essential for cellular energy nih.govatrainceu.comresearchgate.net. While the precursor, 7-ketocholesterol, and the related compound, 27-hydroxycholesterol, are known to be involved in various metabolic processes, their direct lineage does not automatically confer the same functions to the this compound metabolite. Further investigation is required to determine if this compound has any significant impact on the pathways governing insulin signaling and glucose management.

Adipose Tissue Remodeling and Adipogenesis

The specific functions of this compound in adipose tissue remodeling and adipogenesis have not been characterized in the existing scientific literature. Adipose tissue is a critical organ for regulating systemic energy balance, and its remodeling involves dynamic changes in cell size and number, immune cell populations, and extracellular matrix composition nih.govnih.gov. While other oxysterols, such as 27-hydroxycholesterol, have been shown to influence adiposity and inflammatory signaling in adipose tissue, it is unknown if this compound possesses similar activities nih.govnih.gov. Research has yet to explore whether this metabolite plays a role in adipocyte differentiation, lipid storage, or the pathological remodeling of fat tissue associated with metabolic disorders lipedema.orgplos.org.

Oxidative Stress Responses and Antioxidant Defense

The primary role of this compound in the context of oxidative stress appears to be as a product of a detoxification pathway. Its precursor, 7-ketocholesterol, is a well-established noxious oxysterol that induces pro-inflammatory and pro-apoptotic effects, largely driven by its capacity to generate oxidative stress nih.govnih.gov. The enzymatic conversion of 7-ketocholesterol to this compound by CYP27A1 is a mechanism to mitigate this toxicity nih.govnih.govnih.govuniprot.org.

Generation of Reactive Oxygen Species (ROS)

There is no direct evidence to suggest that this compound is a significant generator of reactive oxygen species (ROS). Instead, its formation is a response to the presence of its ROS-inducing precursor, 7-ketocholesterol nih.govnih.gov. ROS are highly reactive chemical species formed from oxygen, and their overproduction can lead to cellular damage, a state known as oxidative stress wikipedia.orgmdpi.commdpi.com. 7-ketocholesterol is known to cause an overproduction of ROS, contributing to its cytotoxicity researchgate.netnih.gov. The metabolism of 7-ketocholesterol into this compound serves to remove this initial oxidative threat, suggesting that the metabolite itself is likely less reactive or is an intermediate for further, more efficient elimination from the cell nih.govnih.gov.

Impact on Cellular Antioxidant Systems (e.g., Nrf2 pathway, GSH)

The direct impact of this compound on cellular antioxidant systems like the Nrf2 pathway or glutathione (GSH) levels is not documented. These systems are crucial for cellular defense against oxidative stress nih.govmdpi.com. The Keap1-Nrf2 pathway is a primary regulator of cytoprotective genes that encode antioxidant and detoxification enzymes mdpi.comfrontiersin.org. The precursor molecule, 7-ketocholesterol, has been shown to induce oxidative stress that can lead to the depletion of intracellular GSH researchgate.net. Therefore, the conversion of 7-ketocholesterol to this compound can be inferred as a process that alleviates the burden on these antioxidant systems by removing the offending agent nih.gov. However, whether this compound itself can actively modulate the Nrf2 pathway or GSH metabolism remains an open area for research.

Epigenetic Modulation and Gene Expression Regulation

Specific studies on the role of this compound in epigenetic modulation, such as DNA methylation or histone modification, have not been reported durect.com. The broader class of oxysterols is known to influence gene expression by acting as ligands for nuclear receptors, thereby regulating complex signaling networks researchgate.netkoreascience.kr. While the precursor 7-ketocholesterol and the related compound 27-hydroxycholesterol have demonstrated effects on gene expression, these findings cannot be directly extrapolated to this compound without specific investigation.

Advanced Research Methodologies for 27 Hydroxy 7 Keto Cholesterol Studies

Analytical Chemistry Approaches for Quantification in Biological Matrices

Accurate quantification of 27-Hydroxy-7-keto Cholesterol in complex biological matrices is fundamental to understanding its physiological and pathological roles. Due to its low abundance and potential for artefactual formation during sample handling, highly sensitive and specific analytical methods are required. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of oxysterols like this compound. nih.govmdpi.com To enhance volatility and thermal stability for GC analysis, oxysterols are typically derivatized, commonly as trimethylsilyl (B98337) (TMS) ethers. nih.govmdpi.com This derivatization step is crucial for achieving the stable derivatives needed for accurate analysis. mdpi.com

In a typical GC-MS workflow, samples undergo hydrolysis, often with ethanolic potassium hydroxide, to release esterified oxysterols. nih.gov This is followed by extraction of the sterols, often using liquid-liquid extraction with solvents like n-hexane, and a clean-up step using solid-phase extraction (SPE) to separate them from the bulk of cholesterol. nih.govnih.gov The final step before injection into the GC-MS system is derivatization. nih.gov Selected ion monitoring (SIM) mode is frequently used to enhance sensitivity and selectivity, allowing for the detection of specific ions characteristic of the derivatized this compound. nih.govmdpi.com This methodology has been successfully applied to determine levels of this compound in various biological samples, including plasma. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for oxysterol analysis due to its high sensitivity, selectivity, and applicability to a wide range of biological samples without the need for derivatization in some cases. nih.govmdpi.comuio.no This technique is particularly advantageous as oxysterols are often difficult to analyze by atmospheric pressure ionization mass spectrometry because they lack easily ionizable functional groups. acs.org

LC-MS/MS methods often employ solid-phase extraction (SPE) for sample cleanup and enrichment of oxysterols. mdpi.comuio.no Chromatographic separation is typically achieved using reverse-phase columns, such as C18 or phenyl-hexyl columns. mdpi.comsurrey.ac.uknih.gov The use of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, allows for highly selective and sensitive quantification of low-concentration lipids like this compound. mdpi.com This approach has been validated for the reproducible measurement of oxysterols in tissues and cells. surrey.ac.uk

Isotope Dilution Mass Spectrometry for Absolute Quantification